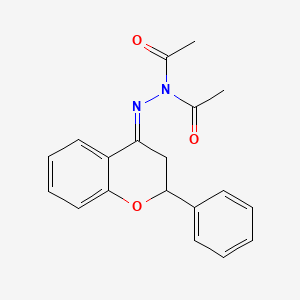
N-Acetyl-N'-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide is a heterocyclic organic compound with the molecular formula C19H18N2O3 and a molecular weight of 322.357820 g/mol This compound is known for its unique structure, which includes a benzopyran ring fused with a hydrazide moiety
Méthodes De Préparation
The synthesis of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide typically involves the reaction of 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazide group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases.
Applications De Recherche Scientifique
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
N-Acetyl-N’-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)acetohydrazide can be compared with other similar compounds such as:
Pinostrobin: A flavanone with a similar benzopyran structure but different functional groups.
Dihydrochrysin: Another benzopyran derivative with hydroxyl groups at different positions.
N-Acetyl-3,4-dimethoxyphenethylamine: A compound with a similar acetohydrazide moiety but different aromatic substituents
Propriétés
Numéro CAS |
4924-22-5 |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-acetyl-N-[(E)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(14(2)23)20-17-12-19(15-8-4-3-5-9-15)24-18-11-7-6-10-16(17)18/h3-11,19H,12H2,1-2H3/b20-17+ |
Clé InChI |
UNGWSRDLOLQJGX-LVZFUZTISA-N |
SMILES isomérique |
CC(=O)N(C(=O)C)/N=C/1\CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)N(C(=O)C)N=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



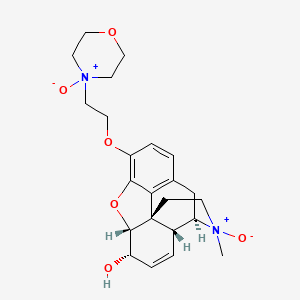

![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)

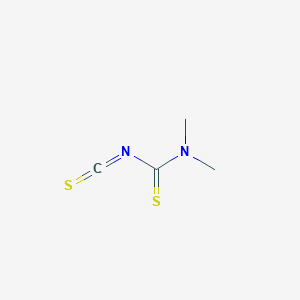
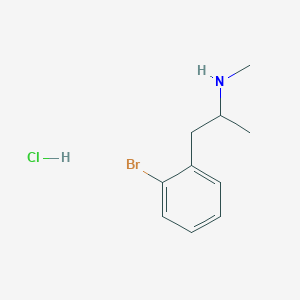




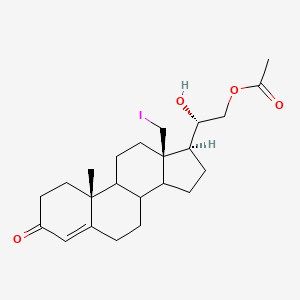
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
